1,2,3,4-Tetrachloronaphthalene

Description

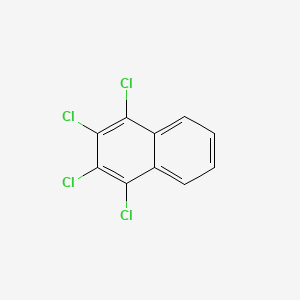

1,2,3,4-Tetrachloronaphthalene (CN-27) is a polychlorinated naphthalene (PCN) with the molecular formula C₁₀H₄Cl₄ and a molecular weight of 265.95 g/mol . Its CAS registry number is 20020-02-4, and it is characterized by a one-side fully chlorinated aromatic ring structure, with chlorine atoms occupying positions 1, 2, 3, and 4 on the naphthalene backbone. CN-27 has a melting point of 199°C and is used in industrial applications such as dielectric fluids, lubricants, and flame retardants .

Properties

IUPAC Name |

1,2,3,4-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQWICRLNQSPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026095 | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992), Light-brown solid; [CAMEO], COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

312-360 °C, 599-680 °F | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °C o.c., 410 °F (open cup), (oc) 410 °F | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63.5 °F (NTP, 1992), In water, 0.00426 mg/l @ 25 °C, Solubility in water: none, Insoluble | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Opperhuizen A; Chemosphere 14: 1871-96 (1985) | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 g/cm³, 1.59-1.65 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 9.2 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000029 [mmHg], 2.9X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, <1 mmHg | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lei YD et al; J Chem Eng Data 44: 577-582 (1999) | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

20020-02-4, 1335-88-2 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20020-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20020-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365DE4737Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

360 °F (NTP, 1992), 199 °C, 182 °C, 360 °F | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | 1,2,3,4-TETRACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | TETRACHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/238 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571 | |

| Record name | Tetrachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0600.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically proceeds through a series of chlorination steps, resulting in the formation of various chlorinated naphthalene congeners, including this compound.

Industrial Production Methods: Industrial production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired congener while minimizing the formation of unwanted by-products . The product is then purified through distillation or recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Catalytic Hydrodechlorination Over Fe–Al Composite Oxides

CN-27 degrades via reductive hydrodechlorination (HDC) over rod-like Fe–Al composite oxides (FeAl-1, FeAl-5, FeAl-10) at 300°C. Activity follows FeAl-5 ≈ FeAl-10 ≫ FeAl-1 due to differences in pore structure and reactive sites . Key intermediates and pathways include:

Reaction Pathway

| Step | Major Products (Yield Dominance) | Minor Products |

|---|---|---|

| 1 | 1,2,4-Trichloronaphthalene (CN-14, 71.5–77.7%) | 1,2,3-Trichloronaphthalene (CN-13) |

| 2 | 1,3-Dichloronaphthalene (CN-4) | 1,2-, 1,4-, 2,3-Dichloronaphthalenes (CN-3, CN-5, CN-10) |

| 3 | 2-Monochloronaphthalene (CN-2) | 1-Monochloronaphthalene (CN-1) |

Primary Pathway :

β-position HDC is favored due to lower C–Cl bond dissociation energy (BDE) at the β-site (385.346 kJ/mol) versus α-site (393.214 kJ/mol) . This contrasts with α-preference observed in octachloronaphthalene (CN-75) degradation over Fe₃O₄ .

Reverse Chlorination Side Reactions

During HDC, chlorination reactions occur, forming higher chlorinated byproducts:

-

CN-50 (1,2,3,4,6-PeCN) : Generated via chlorination of CN-27.

-

CN-33/34 (1,2,4,6/7-TeCN) : Produced from CN-14 chlorination .

| Byproduct | Precursor | Chlorination Position |

|---|---|---|

| CN-50 | CN-27 | C6 (naphthalene ring) |

| CN-33/34 | CN-14 | C6/C7 |

Fungal Biodegradation by Phlebia lindtneri

The white-rot fungus metabolizes CN-27 into hydroxylated and dihydrodiol derivatives via cytochrome P450 monooxygenase :

Metabolites Identified

| Type | Example Compounds |

|---|---|

| Hydroxylated | 2,4-Dichloro-1-naphthol |

| Dihydrodihydroxylated | 1,2,3,4-Tetrachloro-1,2-dihydrodiol (tentative) |

Mechanism :

-

Initial epoxidation forms benzene oxide intermediates.

-

Subsequent hydroxylation or dihydrodiol formation occurs with potential chlorine migration (e.g., 1,4-DCN → 2,4-dichloro-1-naphthol) .

Thermal Decomposition and Stability

At elevated temperatures (>300°C), CN-27 decomposes into hazardous products, including HCl and chlorinated aromatic fragments . Stability under ambient conditions is high due to low water solubility (insoluble) and reactivity .

C–Cl Bond Dissociation Energies (DFT Calculations)

| Position | BDE (kJ/mol) | Reactivity Preference |

|---|---|---|

| α (C1) | 393.214 | Lower |

| β (C2) | 385.346 | Higher |

Structural differences between one-side (CN-27) and two-side fully chlorinated naphthalenes (e.g., CN-75) dictate positional reactivity in HDC .

Environmental and Toxicological Implications

-

Persistence : CN-27 bioaccumulates in adipose tissue (observed in rats and pigs).

-

Metabolites : Pig studies identify phenolic metabolites (5,6,7,8-tetrachloro-1/2-naphthol).

-

Hazards : Toxic via ingestion, inhalation, or dermal exposure; causes liver damage and dermatitis .

This comprehensive analysis underscores the complexity of CN-27’s reactivity, emphasizing the role of catalyst design, environmental conditions, and biological systems in its transformation and remediation.

Scientific Research Applications

Environmental Studies

1,2,3,4-Tetrachloronaphthalene is commonly utilized as a standard reference compound in environmental testing. Its presence in various matrices allows researchers to assess the concentration of pollutants in soil and water samples. TCN serves as a marker for the analysis of polychlorinated naphthalenes (PCNs), which are persistent organic pollutants.

Case Study: Environmental Monitoring

A study conducted on the degradation of TCN over Fe–Al composite oxides demonstrated its potential for environmental remediation. The research indicated varying reactivity based on the catalyst used, with FeAl-5 exhibiting the highest degradation activity. The degradation pathways involved hydrodechlorination reactions leading to less chlorinated naphthalenes, which are less toxic and more environmentally friendly .

Toxicology

Research into the toxicological effects of TCN has revealed its potential as an endocrine disruptor , particularly affecting thyroid hormone systems. Toxicological assessments have shown that TCN does not exhibit mutagenic properties in standard tests like the Ames test, indicating a lower risk for genetic mutations .

Case Study: Toxicokinetics

In a study involving Wistar rats administered TCN, the highest concentrations were found in adipose tissue and liver after 12 hours. The elimination half-life was determined to be biphasic, suggesting prolonged exposure effects . Such studies are crucial for understanding the bioaccumulation and long-term impacts of TCN on wildlife and human health.

Material Science

In material science, TCN is studied for its reactivity and degradation properties over various catalysts. Understanding its degradation pathways contributes to developing new materials for environmental remediation.

Data Table: Degradation Pathways of TCN

| Catalyst | Degradation Activity | Major Products Formed |

|---|---|---|

| FeAl-1 | Low | Monochlorinated naphthalenes |

| FeAl-5 | High | Trichloronaphthalenes |

| FeAl-10 | Moderate | Dichloronaphthalenes |

The table summarizes findings from experimental research on different catalysts used to degrade TCN. The results indicate that specific catalysts can significantly enhance the breakdown of TCN into less harmful substances, which is vital for developing effective environmental cleanup strategies .

Synthesis and Industrial Production

The synthesis of this compound typically involves the chlorination of naphthalene under controlled conditions. This process can be optimized to maximize yield while minimizing by-products. Industrially, TCN is produced on a larger scale using similar methods but requires careful monitoring to ensure safety and compliance with environmental regulations .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloronaphthalene involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its ability to undergo hydrodechlorination reactions, where chlorine atoms are successively removed from the compound . This process is facilitated by catalysts such as iron-aluminum composite oxides, which provide reactive sites for the reaction . The compound’s reactivity is influenced by the structural differences between one-side and two-side fully-chlorinated aromatic rings, affecting the chlorine substitution position .

Comparison with Similar Compounds

Structural Isomers of Tetrachloronaphthalenes

CN-27 is one of 75 possible PCN congeners , differing from other tetrachloronaphthalenes (TeCNs) in chlorine substitution patterns. Key structural isomers include:

Key Differences :

- Chlorination Pattern : CN-27’s one-side chlorination contrasts with two-side chlorinated isomers (e.g., 1,2,5,6-TeCN), which exhibit distinct reactivity in catalytic systems .

- Melting Points : CN-27’s higher melting point (199°C) reflects its crystalline stability compared to less chlorinated or asymmetrical isomers .

Degradation Pathways and Reactivity

CN-27 undergoes hydrodechlorination (HDC) over Fe–Al composite oxides (e.g., FeAl-5) at 300°C, producing trichloronaphthalenes (TrCNs), dichloronaphthalenes (DiCNs), and monochloronaphthalenes (MoCNs) . The primary pathway is: CN-27 → CN-14 (1,2,4-TrCN) → CN-4 (1,3-DiCN) → CN-2 (2-MoCN) .

Comparison with Octachloronaphthalene (CN-75) :

- Dechlorination Preference : CN-27 undergoes β-site dechlorination (C–Cl BDE: 380.4 kJ/mol), while CN-75 prefers α-sites (BDE: 385.3 kJ/mol) due to steric effects from two-side chlorination .

- Catalytic Efficiency : FeAl-5 degrades CN-27 with 93% efficiency , higher than CN-75 (85% under similar conditions), attributed to optimized Fe–Al interactions and pore structure .

Table 1: Degradation Products of CN-27 vs. CN-75

Catalytic Activity in Fe–Al Systems

Fe–Al composite oxides with varying Fe:Al ratios (FeAl-1, FeAl-5, FeAl-10) show distinct catalytic performances:

Table 2: Catalytic Performance of Fe–Al Oxides

| Catalyst | Fe:Al Ratio | Surface Area (m²/g) | Degradation Efficiency (CN-27) | Dechlorination Efficiency | Key Features |

|---|---|---|---|---|---|

| FeAl-1 | 1:100 | 89 | 38.7% | 31.2% | Low Fe content; limited active sites |

| FeAl-5 | 5:100 | 98 | 93.0% | 53.0% | Optimal Fe dispersion; high pore volume |

| FeAl-10 | 10:100 | 108 | 90.2% | 46.6% | High surface area but Fe agglomeration |

Key Insights :

Biological Activity

1,2,3,4-Tetrachloronaphthalene (TeCN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its environmental persistence and potential biological effects. As a member of the polychlorinated naphthalene (PCN) family, TeCN presents unique challenges and opportunities for research in toxicology, environmental science, and biochemistry.

- Molecular Formula : C₁₀H₄Cl₄

- Molecular Weight : 265.95 g/mol

- Melting Point : 196 °C

- CAS Number : 20020-02-4

Biological Activity Overview

The biological activity of TeCN has been studied extensively in various contexts, including its toxicity, metabolic pathways, and environmental degradation. The following sections summarize key findings from recent research.

Acute and Chronic Toxicity

Research indicates that TeCN exhibits both acute and chronic toxic effects in laboratory animals. In studies involving Wistar rats, administration of tritiated TeCN resulted in significant accumulation in adipose tissue, liver, and kidneys. The highest concentrations were observed at 12 hours post-administration, with notable half-lives of approximately 13 hours for phase 1 and 173 hours for phase 2 metabolism .

- Key Findings :

Case Studies

A notable case study involved the administration of TeCN to guinea pigs, which resulted in severe weight loss and liver damage. Autopsy findings revealed fatty degeneration of the liver and other systemic effects . Another study highlighted the effects of TeCN on developmental toxicity in aquatic organisms, emphasizing its potential as an endocrine disruptor .

Environmental Impact

TeCN's persistence in the environment raises concerns regarding its ecological effects. Studies have shown that it can undergo biotic degradation through hydrodechlorination processes. For instance, research demonstrated that various iron-aluminum composite oxides facilitated the degradation of TeCN into less chlorinated naphthalene derivatives . This suggests potential pathways for bioremediation strategies.

| Degradation Pathway | Resulting Compounds |

|---|---|

| CN-27 → CN-14 | Trichloronaphthalenes |

| CN-14 → CN-4 | Dichloronaphthalenes |

| CN-4 → CN-2 | Monochloronaphthalenes |

Metabolic Pathways

Research into the metabolic pathways of TeCN indicates that it may undergo conjugation reactions leading to glucuronide formation. This metabolic process is crucial for detoxification but also suggests potential bioaccumulation risks in food chains .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1,2,3,4-tetrachloronaphthalene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Internal standards such as this compound-d10 are used for calibration, with detection limits as low as 0.1 ng/g in matrices like soil or biological tissues . Sample preparation involves extraction with non-polar solvents (e.g., hexane) followed by cleanup using silica gel columns to remove interfering compounds. Quality assurance includes participation in international inter-calibration programs (e.g., Canadian Northern Contaminants Program) to ensure ±20% accuracy .

Q. How is this compound synthesized and validated for use as an analytical standard?

- Methodological Answer : Synthesis involves chlorination of naphthalene under controlled conditions (e.g., using Cl₂ gas and FeCl₃ as a catalyst). The product is purified via recrystallization or column chromatography and validated using HPLC (≥98% purity) and NMR to confirm structural integrity. Standards are prepared as 10–100 mg/L solutions in cyclohexane for environmental analysis and stored at 0–6°C to prevent degradation .

Q. What are the key environmental persistence mechanisms of this compound?

- Methodological Answer : Its persistence is attributed to high hydrophobicity (log Kow ~5.3) and resistance to microbial degradation. Studies recommend using OECD 307 guidelines to assess biodegradation in soil, with half-lives exceeding 180 days under aerobic conditions. Monitoring degradation byproducts (e.g., trichloronaphthalenes) via GC-MS is critical for evaluating long-term environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.